
5-Acetyl-2-methylcoumaran
Vue d'ensemble
Description
5-Acetyl-2-methylcoumaran is a chemical compound with the molecular formula C11H12O2. It is a derivative of coumarin, which is a class of phenolic compounds known for their broad spectrum of physiological effects . The specific structure of the coumarin scaffold involves a conjugated system with excellent charge and electron transport properties .
Synthesis Analysis
The synthesis of coumarin derivatives, including 5-Acetyl-2-methylcoumaran, has been a subject of intense study. Various synthetic pathways have been developed to construct novel coumarin-fused-coumarin analogues by the fusion of modern methodologies with a classical Pechmann reaction or Knoevenagel condensation .Molecular Structure Analysis
The molecular structure of 5-Acetyl-2-methylcoumaran is characterized by a coumarin core, which is a six-membered aromatic heterocyclic pharmacophore . The structure of the coumarin scaffold involves a conjugated system with excellent charge and electron transport properties .Chemical Reactions Analysis
Coumarin derivatives, including 5-Acetyl-2-methylcoumaran, are known to undergo a variety of chemical reactions. These reactions are often used to modify the coumarin core and introduce new functional groups, thereby enhancing the biological activity of the resulting compounds .Applications De Recherche Scientifique
Fluorescent Labeling and Detection
Coumarins, including 5-Acetyl-2-methylcoumaran, serve as valuable fluorophores. Their unique chemical structure—a benzene ring fused to an α-pyrone ring—makes them excellent candidates for fluorescent labeling. Researchers utilize coumarins in various applications:
- Microenvironment Polarity Detection : Coumarins respond to changes in microenvironment polarity, making them useful for assessing cellular environments .
- Antioxidant Activity : Coumarins exhibit antioxidant properties, protecting cells from oxidative stress. They suppress free radicals and inhibit lipid peroxidation .
- Materials Chemistry : Coumarins contribute to the design of low-cost fluorescent materials for various applications .
Orientations Futures
Recent research efforts seem to have been focused on the synthesis and examination of synthetic coumarin derivatives with the aim to produce potential drugs with enhanced, modified, or entirely novel effects . As many pathologies are associated with oxidative stress, coumarin-based compounds, including 5-Acetyl-2-methylcoumaran, could be excellent candidates for novel medicinal molecules .
Mécanisme D'action
Target of Action
5-Acetyl-2-methylcoumaran, also known as 1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethanone, is a type of coumarin . Coumarins are secondary metabolites made up of benzene and α-pyrone rings fused together . They have numerous biological and therapeutic properties . Coumarins can potentially treat various ailments, including cancer, metabolic, and degenerative disorders . They play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .
Mode of Action
For instance, 4-Hydroxycoumarin decreases tyrosine phosphorylation of several proteins in melanoma cells line B16-F10 , and 7-hydroxycoumarin inhibits myosin light chain kinase .
Biochemical Pathways
Coumarins are involved in various biochemical pathways. They are secondary metabolites made up of benzene and α-pyrone rings fused together . This review provides a detailed insight into the characteristics of coumarins as well as their biosynthesis in plants and metabolic pathways . The acetyl CoA pathway requires approximately 10 enzymes, roughly as many organic cofactors, and more than 500 kDa of combined subunit molecular mass to catalyze the conversion of H2 and CO2 to formate, acetate, and pyruvate in acetogens and methanogens .
Pharmacokinetics
Upon oral ingestion of coumarin, human plasma samples show that, despite almost full absorption, only 2 to 6% of the drug enters the bloodstream .
Result of Action
Coumarins, in general, have demonstrated various applications in the development of fluorescent chemosensors for molecular imaging, analytical, bioorganic, and materials chemistry .
Action Environment
It is known that environmental factors can influence the action, efficacy, and stability of coumarins .
Propriétés
IUPAC Name |
1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-7-5-10-6-9(8(2)12)3-4-11(10)13-7/h3-4,6-7H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MORJCRDAGOARLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10974162 | |
| Record name | 1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10974162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl-2-methylcoumaran | |
CAS RN |
58621-51-5 | |
| Record name | Ethanone, 1-(2,3-dihydro-2-methyl-5-benzofuranyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058621515 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10974162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



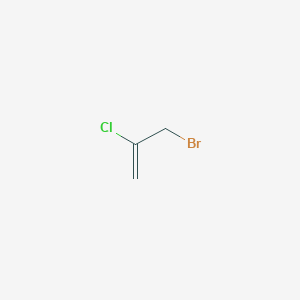
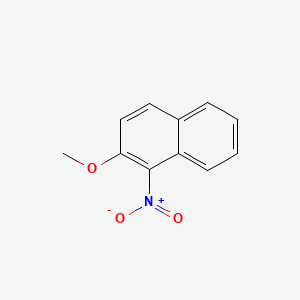

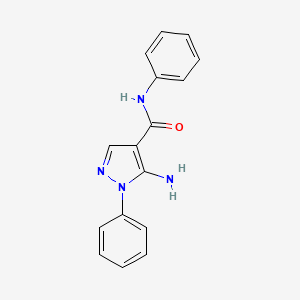



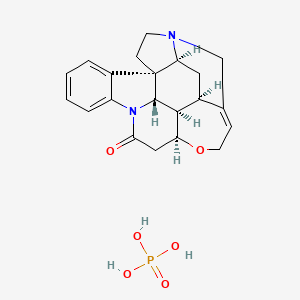
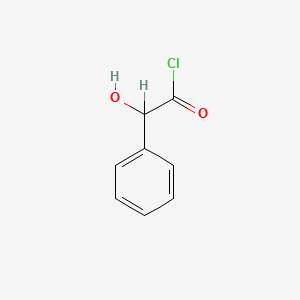
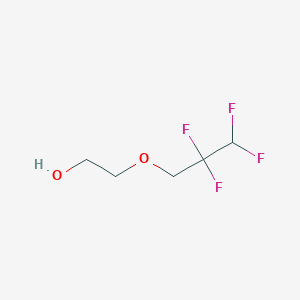

![Methyl 2,2,3,3-tetrafluoro-3-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]propanoate](/img/structure/B3031567.png)

